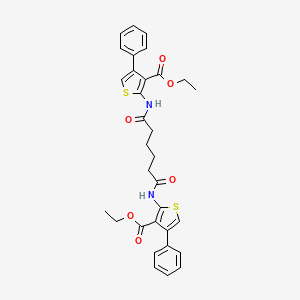
Diethyl 2,2'-(adipoylbis(azanediyl))bis(4-phenylthiophene-3-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2'-(Adipoylbis(azanediyl))bis(4-phénylthiophène-3-carboxylate) de diéthyle est un composé organique complexe caractérisé par sa structure unique, qui comprend des cycles thiophènes et une liaison adipoylbis(azanediyl).
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,2'-(Adipoylbis(azanediyl))bis(4-phénylthiophène-3-carboxylate) de diéthyle implique généralement un processus en plusieurs étapes. Une méthode courante consiste à faire réagir l'adipate de diéthyle avec l'acide 4-phénylthiophène-3-carboxylique en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est effectuée sous atmosphère inerte, généralement d'azote, et à une température contrôlée afin de garantir la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, intégrant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir des conditions de réaction cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2'-(Adipoylbis(azanediyl))bis(4-phénylthiophène-3-carboxylate) de diéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Les cycles thiophènes peuvent être oxydés pour former des sulfoxydes ou des sulfones.
Réduction : Les groupes esters peuvent être réduits en alcools à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4).
Substitution : Les groupes phényles peuvent subir des réactions de substitution aromatique électrophile.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H2O2) ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs typiques.
Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools.
Substitution : Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Le 2,2'-(Adipoylbis(azanediyl))bis(4-phénylthiophène-3-carboxylate) de diéthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique et en chimie des polymères.
Médecine : Investigé pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de ses propriétés structurales uniques.
Industrie : Utilisé dans la production de matériaux avancés, notamment les polymères conducteurs et les semi-conducteurs organiques.
Mécanisme d'action
Le mécanisme d'action du 2,2'-(Adipoylbis(azanediyl))bis(4-phénylthiophène-3-carboxylate) de diéthyle implique son interaction avec des cibles moléculaires spécifiques. Les cycles thiophènes et les groupes esters du composé lui permettent de participer à diverses réactions chimiques, affectant potentiellement les voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups, which may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,2'-(1,4-Phénylènebis(azanediyl))bis(1H-pyrrole-2,1-diyl)diacétate de diéthyle
- 2,2'-(1,1'-Biphényl-4,4'-diylbis(azanediyl))diacétate de diéthyle
Unicité
Le 2,2'-(Adipoylbis(azanediyl))bis(4-phénylthiophène-3-carboxylate) de diéthyle est unique en raison de sa combinaison de cycles thiophènes et de liaison adipoylbis(azanediyl), qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C32H32N2O6S2 |
|---|---|
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
ethyl 2-[[6-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C32H32N2O6S2/c1-3-39-31(37)27-23(21-13-7-5-8-14-21)19-41-29(27)33-25(35)17-11-12-18-26(36)34-30-28(32(38)40-4-2)24(20-42-30)22-15-9-6-10-16-22/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3,(H,33,35)(H,34,36) |
Clé InChI |
PKWUZWHKEXWDGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)
![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)

